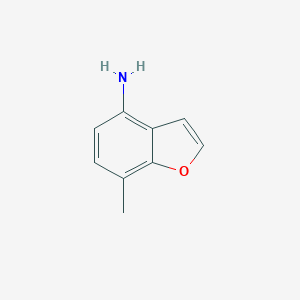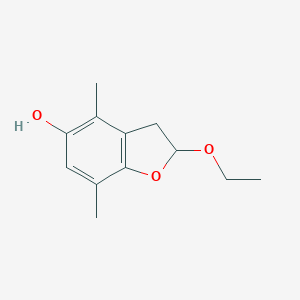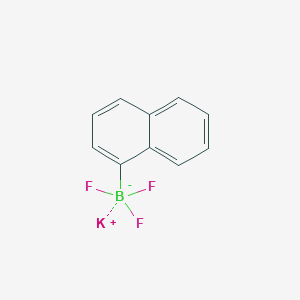
7-methyl-4-Benzofuranamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzofuran derivatives, closely related to 7-methyl-4-Benzofuranamine, involves various chemical reactions to achieve the desired structural complexity. Techniques such as the Gould-Jacobs reaction have been employed to synthesize compounds starting from potassium 3-amino-[1]benzofuran-2-carboxylate, showcasing the versatility of benzofuran synthesis methods (Görlitzer, Kramer, & Boyle, 2000).
Molecular Structure Analysis
Molecular structure analysis using techniques such as X-ray diffraction and DFT studies reveals intricate details about the spatial arrangement and electron distribution within benzofuran derivatives. These studies provide insights into the stability and reactivity of the molecule, guiding further modifications and applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
科学的研究の応用
1. Synthesis and Chemical Applications
- Takabatake et al. (2020) explored the use of 7-methyl-4-Benzofuranamine in synthetic chemistry, highlighting its application in the one-pot synthesis of bioactive benzofurans, a process optimized by artificial intelligence. The study demonstrated the compound's potential in streamlining complex chemical syntheses, offering a new avenue for the efficient assembly of bioactive compounds (Takabatake et al., 2020).
2. Antimicrobial and Antifungal Properties
- Bhat et al. (2015) and Nesaragi et al. (2021) reported on the antimicrobial and antifungal properties of derivatives of this compound. These studies emphasized the compound's effectiveness against various bacterial and fungal strains, suggesting its potential in the development of new antimicrobial agents (Bhat et al., 2015); (Nesaragi et al., 2021).
3. Anticancer Research
- The compound's derivatives have been scrutinized for their anticancer properties. Studies like those by Pawar et al. (2017) and Jin et al. (2020) have illuminated the compound's potential in inhibiting cancer cell proliferation and its possible application in cancer therapy, especially in targeting specific cancer cell lines (Pawar et al., 2017); (Jin et al., 2020).
作用機序
Target of Action
7-Methyl-4-Benzofuranamine, also known as 7-methylbenzofuran-4-amine, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that the primary targets of this compound could be these ion channels in the heart.
Mode of Action
Based on the known activities of benzofuran compounds, it is likely that this compound interacts with its targets (possibly ion channels in the heart) to modulate their function . This could result in changes to the electrical activity of the heart, affecting heart rate and rhythm.
Biochemical Pathways
Given the known activities of benzofuran compounds, it is likely that this compound affects pathways related to heart function and possibly other pathways related to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
It is known that the bioavailability of many benzofuran compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . These could include changes to heart function, as well as potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.
特性
IUPAC Name |
7-methyl-1-benzofuran-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJJQJFNDDVKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)




![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
